Cas no 33094-66-5 (2-nitro-Benzofuran)

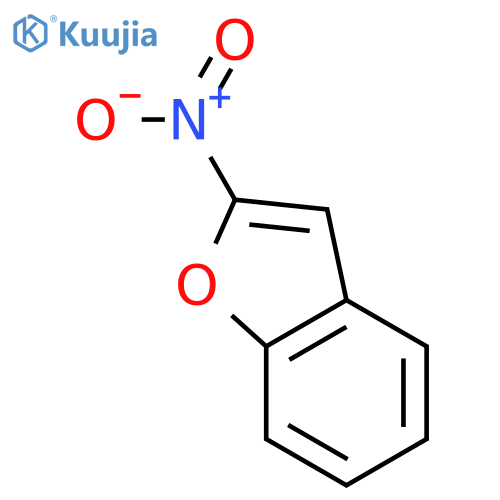

2-nitro-Benzofuran structure

商品名:2-nitro-Benzofuran

2-nitro-Benzofuran 化学的及び物理的性質

名前と識別子

-

- 2-nitro-Benzofuran

- 2-Nitrobenzofuran

- 2-nitro-1-benzofuran

- Benzofuran, 2-nitro-

- BENZOFURAN,2-NITRO

- R 5144

- A875431

- 4-17-00-00481 (Beilstein Handbook Reference)

- NSC-170697

- AKOS006271665

- nitrobenzofuran

- 33094-66-5

- 17-hydroxypregn-4-ene-3,20-dione17-heptanoate

- AS-75753

- CS-0156003

- A12428

- NSC170697

- NSC 170697

- SCHEMBL847484

- MFCD00459786

- BRN 0136254

- CHEMBL7438

- DTXSID80186750

- DTXCID20109241

-

- MDL: MFCD00459786

- インチ: InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H

- InChIKey: RSZMTXPFGDUHSE-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=C([N+](=O)[O-])O2

計算された属性

- せいみつぶんしりょう: 163.02700

- どういたいしつりょう: 163.026943

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 59

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 1.4043 (rough estimate)

- ゆうかいてん: 134°C

- ふってん: 290.19°C (rough estimate)

- フラッシュポイント: 118.995°C

- 屈折率: 1.5160 (estimate)

- PSA: 58.96000

- LogP: 2.86420

2-nitro-Benzofuran セキュリティ情報

2-nitro-Benzofuran 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-nitro-Benzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158009-1g |

2-Nitrobenzofuran |

33094-66-5 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60180-5g |

2-Nitrobenzofuran |

33094-66-5 | 5g |

¥1998.0 | 2021-09-08 | ||

| Fluorochem | 093117-5g |

2-Nitrobenzofuran |

33094-66-5 | 95% | 5g |

£1393.00 | 2022-03-01 | |

| Chemenu | CM158009-5g |

2-Nitrobenzofuran |

33094-66-5 | 95% | 5g |

$*** | 2023-05-30 | |

| Alichem | A019098238-1g |

2-Nitrobenzofuran |

33094-66-5 | 95% | 1g |

$440.36 | 2023-09-02 | |

| Fluorochem | 093117-1g |

2-Nitrobenzofuran |

33094-66-5 | 95% | 1g |

£511.00 | 2022-03-01 | |

| Chemenu | CM158009-5g |

2-Nitrobenzofuran |

33094-66-5 | 95% | 5g |

$1333 | 2021-06-08 | |

| eNovation Chemicals LLC | D515290-1g |

2-nitrobenzofuran |

33094-66-5 | 95% | 1g |

$510 | 2024-08-03 | |

| 1PlusChem | 1P00CJJ5-250mg |

2-nitrobenzofuran |

33094-66-5 | 95% | 250mg |

$18.00 | 2024-05-05 | |

| Ambeed | A249010-100mg |

2-Nitrobenzofuran |

33094-66-5 | 95% | 100mg |

$14.0 | 2024-04-20 |

2-nitro-Benzofuran 関連文献

-

Dmitry V. Osipov,Kirill S. Korzhenko,Daria A. Rashchepkina,Alina A. Artemenko,Oleg P. Demidov,Vadim A. Shiryaev,Vitaly A. Osyanin Org. Biomol. Chem. 2021 19 10156

-

Lei Liang,Hong-Ying Niu,Dong-Chao Wang,Xin-He Yang,Gui-Rong Qu,Hai-Ming Guo Chem. Commun. 2019 55 553

-

Can Gao,Ting Zhang,Xiaoxun Li,Jing-De Wu,Jitian Liu Org. Chem. Front. 2022 9 2121

-

Mateusz Dyguda,Anna Skrzyńska,Les?aw Sieroń,?ukasz Albrecht Chem. Commun. 2022 58 5367

-

Jian-Qiang Zhao,Shun Zhou,Zhen-Hua Wang,Yong You,Shuang Chen,Xiong-Li Liu,Ming-Qiang Zhou,Wei-Cheng Yuan Org. Chem. Front. 2021 8 6330

33094-66-5 (2-nitro-Benzofuran) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33094-66-5)2-nitro-Benzofuran

清らかである:99%

はかる:5g

価格 ($):165.0